4-(4-Iodo-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a chemical compound with the molecular formula C8H12IN3. It is a heterocyclic compound that contains both a pyrazole ring and a piperidine ring. The presence of an iodine atom on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the pyrazole ring is an important synthon in the development of new drugs . The compound’s interaction with its targets likely involves the formation of bonds with active sites on the target molecules, leading to changes in their function .
Biochemical Pathways
Given the broad range of activities associated with pyrazole derivatives, it can be inferred that multiple pathways could be affected, leading to various downstream effects .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in various conditions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine typically involves the iodination of a pyrazole derivative followed by the formation of the piperidine ring. One common method involves the reaction of 4-iodopyrazole with piperidine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-1H-pyrazol-3-yl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-(4-Iodo-1H-pyrazol-3-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloropyrazol-3-yl)piperidine
- 4-(4-Bromopyrazol-3-yl)piperidine
- 4-(4-Fluoropyrazol-3-yl)piperidine
Uniqueness
The presence of the iodine atom in 4-(4-Iodo-1H-pyrazol-3-yl)piperidine makes it unique compared to its halogenated analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
4-(4-iodo-1H-pyrazol-5-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWACQKSGPCEJHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=NN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.